molecular formula C20H25NO3 B4175936 1-(4-{2-hydroxy-3-[(1-phenylethyl)amino]propoxy}phenyl)-1-propanone

1-(4-{2-hydroxy-3-[(1-phenylethyl)amino]propoxy}phenyl)-1-propanone

Cat. No. B4175936
M. Wt: 327.4 g/mol
InChI Key: RYSXWXFTZLRKEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-{2-hydroxy-3-[(1-phenylethyl)amino]propoxy}phenyl)-1-propanone, also known as Hydroxy-Alpha-Pyrrolidinopropiophenone (α-PHP), is a synthetic cathinone that belongs to the class of psychoactive substances known as designer drugs. It is a potent stimulant that has gained significant attention in the research community due to its potential therapeutic applications and recreational abuse.

Mechanism of Action

α-PHP acts as a potent stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It binds to the dopamine transporter and inhibits the reuptake of dopamine, leading to an increase in extracellular dopamine levels. This results in increased feelings of euphoria, energy, and alertness.
Biochemical and physiological effects:
α-PHP has been shown to have a significant impact on various physiological processes, including heart rate, blood pressure, and body temperature. It can also cause significant changes in appetite, sleep patterns, and mood. Long-term use of α-PHP has been associated with adverse effects, including cardiovascular complications, seizures, and psychosis.

Advantages and Limitations for Lab Experiments

α-PHP is a valuable tool for researchers studying the neurochemical and behavioral effects of stimulants. It has been used in preclinical studies to investigate the mechanisms underlying drug addiction and withdrawal symptoms. However, its widespread abuse and potential for adverse effects limit its use in human clinical trials.

Future Directions

Further research is needed to fully understand the long-term effects of α-PHP on the brain and body. Studies are needed to investigate the potential therapeutic applications of α-PHP in the treatment of various medical conditions, including ADHD, depression, and obesity. Additionally, more research is needed to develop safer and more effective treatments for drug addiction and withdrawal symptoms.

Scientific Research Applications

α-PHP has been studied extensively for its potential therapeutic applications in the treatment of various medical conditions, including attention deficit hyperactivity disorder (ADHD), depression, and obesity. It has also been investigated as a potential medication for the treatment of drug addiction and withdrawal symptoms.

properties

IUPAC Name

1-[4-[2-hydroxy-3-(1-phenylethylamino)propoxy]phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-3-20(23)17-9-11-19(12-10-17)24-14-18(22)13-21-15(2)16-7-5-4-6-8-16/h4-12,15,18,21-22H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSXWXFTZLRKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CNC(C)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-{2-Hydroxy-3-[(1-phenylethyl)amino]propoxy}phenyl)-1-propanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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